molecular formula C13H21NO2 B1524390 tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate CAS No. 1241675-29-5

tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate

Cat. No.: B1524390
CAS No.: 1241675-29-5
M. Wt: 223.31 g/mol
InChI Key: BQRMVHVRBBRSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate molecule contains a total of 38 bonds. There are 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine . It contains a total of 37 atoms; 21 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular weight of this compound is 223.31 . The molecule contains a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds. It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

The storage temperature for this compound is between 2-8°C in a sealed, dry environment . The physical form can be either solid or liquid .

Scientific Research Applications

1. Synthesis and Chemical Reactions

Tert-butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate and its derivatives have been extensively studied for their roles in various chemical syntheses and reactions. For instance, Padwa, Brodney, and Lynch (2003) explored its preparation and reaction in the context of Diels-Alder reactions, highlighting its utility in organic synthesis processes (Padwa, Brodney, & Lynch, 2003). Similarly, Boev, Moskalenko, et al. (2014) studied its reaction with maleic anhydride, forming specific hexahydroindolinone derivatives, which are significant in the development of novel organic compounds (Boev, Moskalenko, et al., 2014).

2. Molecular Structure Analysis

The molecular structure and properties of this compound derivatives have been a subject of interest. Arslan, Demircan, et al. (2013) conducted a vibrational spectroscopy investigation using Ab Initio and Density Functional Theory analysis on related compounds. This research provides insights into the molecular behavior and characteristics of these compounds (Arslan, Demircan, et al., 2013).

3. Pharmaceutical Intermediate Synthesis

In pharmaceutical research, this compound is used as an intermediate in the synthesis of pharmacologically important compounds. Bahekar, Jadav, et al. (2017) developed a scalable synthesis process for a related compound, highlighting its significance in the pharmaceutical industry (Bahekar, Jadav, et al., 2017).

4. Radical Polymerization

The compound has also been studied in the context of polymer chemistry. Nakamura, Busfield, et al. (1996) investigated the initiation mechanisms for radical polymerization of methyl methacrylate with tert-butyl peroxypivalate, providing insights into the broader applications of similar tert-butyl compounds in polymer sciences (Nakamura, Busfield, et al., 1996).

5. Stereoselective Syntheses

Moreover, the stereoselective synthesis of tert-butyl compounds is an area of significant research interest. Boev, Moskalenko, et al. (2015) explored the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's relevance in stereoselective organic synthesis (Boev, Moskalenko, et al., 2015).

Safety and Hazards

The safety information available indicates that tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate has the following hazard statements: H302-H315-H319-H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Properties

IUPAC Name

tert-butyl 1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRMVHVRBBRSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC=CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679890
Record name tert-Butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241675-29-5
Record name tert-Butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate
Reactant of Route 2
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate
Reactant of Route 6
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.